molecular formula C23H26N2O4S B11407610 N-(2-methoxyethyl)-2-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(2-methoxyethyl)-2-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11407610
M. Wt: 426.5 g/mol
InChI Key: XPYIQKURWCYUAG-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzofuran and benzothiophene moiety, which are known for their biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxyacetophenone derivatives with appropriate reagents.

    Formation of the Benzothiophene Moiety: The benzothiophene ring can be synthesized via the cyclization of 2-mercaptoacetophenone derivatives.

    Coupling of Benzofuran and Benzothiophene: The two moieties are coupled through an amide bond formation, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Introduction of the Methoxyethyl Group: The methoxyethyl group is introduced via alkylation reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzofuran and benzothiophene rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with additional hydrogen atoms.

    Substitution: Substituted derivatives with halogen or other substituents.

Scientific Research Applications

N-(2-methoxyethyl)-2-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features and biological activities.

    Pharmacology: It can be studied for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: The compound’s unique chemical properties make it a candidate for the development of novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyethyl)-2-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of benzofuran and benzothiophene moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable candidate for various research applications.

Properties

Molecular Formula

C23H26N2O4S

Molecular Weight

426.5 g/mol

IUPAC Name

N-(2-methoxyethyl)-2-[[2-(6-methyl-1-benzofuran-3-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C23H26N2O4S/c1-14-7-8-16-15(13-29-18(16)11-14)12-20(26)25-23-21(22(27)24-9-10-28-2)17-5-3-4-6-19(17)30-23/h7-8,11,13H,3-6,9-10,12H2,1-2H3,(H,24,27)(H,25,26)

InChI Key

XPYIQKURWCYUAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCCOC

Origin of Product

United States

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